molecular formula C10H5BrN2O2 B13222757 5-Bromo-7-cyano-1H-indole-2-carboxylic acid

5-Bromo-7-cyano-1H-indole-2-carboxylic acid

Katalognummer: B13222757
Molekulargewicht: 265.06 g/mol
InChI-Schlüssel: ZAIMNXVTNXXSGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-cyano-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by cyano and carboxyl group introduction. One common method involves the use of bromine and a suitable solvent to achieve selective bromination at the desired position on the indole ring . The cyano group can be introduced via nucleophilic substitution reactions, while the carboxyl group is often introduced through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-Bromo-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine and cyano groups on the indole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H5BrN2O2

Molekulargewicht

265.06 g/mol

IUPAC-Name

5-bromo-7-cyano-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrN2O2/c11-7-1-5-3-8(10(14)15)13-9(5)6(2-7)4-12/h1-3,13H,(H,14,15)

InChI-Schlüssel

ZAIMNXVTNXXSGH-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(NC2=C(C=C1Br)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.